DPPC

Description

Properties

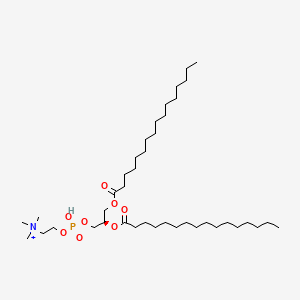

Molecular Formula |

C40H81NO8P+ |

|---|---|

Molecular Weight |

735 g/mol |

IUPAC Name |

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |

InChI Key |

KILNVBDSWZSGLL-KXQOOQHDSA-O |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Thermotropic Behavior of DPPC: A Technical Guide to its Phase Transition Temperature

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) is a key phospholipid in the study of biological membranes and a fundamental component in various drug delivery systems. Its well-defined thermotropic phase behavior, characterized by a distinct gel-to-liquid crystalline phase transition, is of paramount importance for understanding membrane biophysics and designing lipid-based nanoparticles. This guide provides an in-depth analysis of the phase transition temperature of this compound, detailing the experimental methodologies used for its determination and the factors that influence this critical parameter.

Understanding the Phase Transitions of this compound

This compound vesicles undergo two primary thermotropic phase transitions upon heating:

-

Pre-transition (Lβ' to Pβ'): This is a lower-energy transition where the lipid bilayer transforms from a planar lamellar gel phase (Lβ') with tilted acyl chains to a "rippled" gel phase (Pβ').

-

Main Phase Transition (Tm) (Pβ' to Lα): This is a highly cooperative and endothermic transition characterized by the melting of the hydrocarbon chains. The bilayer converts from the ordered rippled gel phase to a disordered liquid crystalline phase (Lα), leading to a significant increase in membrane fluidity and permeability.[1]

The main phase transition temperature (Tm) is a critical parameter as it dictates the physical state and, consequently, the functional properties of the this compound bilayer at a given temperature.

Quantitative Analysis of this compound Phase Transitions

The thermotropic parameters of this compound have been extensively studied using various biophysical techniques. Differential Scanning Calorimetry (DSC) is the gold standard for determining the temperature and enthalpy of these transitions. The following table summarizes key quantitative data for fully hydrated this compound bilayers.

| Parameter | Symbol | Value | Unit | Notes |

| Main Phase Transition Temperature | Tm | 41.4 | °C | Also reported as 41°C and 42°C in some studies.[2][3] This is the temperature at the peak of the endothermic transition. |

| Pre-transition Temperature | Tp | 35.5 - 36 | °C | This transition is less sharp and has a lower enthalpy than the main transition.[1][2] |

| Enthalpy of Main Transition | ΔHm | 30.9 - 42 | kJ/mol | Represents the energy required to melt the acyl chains.[4][5] The value can vary with the experimental conditions and data analysis method. |

| Enthalpy of Pre-transition | ΔHp | ~4.2 | kJ/mol | Significantly lower than the main transition enthalpy. |

| Cooperativity Unit Size | ν | ~100-300 | molecules | Refers to the number of lipid molecules that undergo the transition as a single cooperative unit. |

Note: These values can be influenced by a variety of factors as detailed in the subsequent section.

Factors Influencing the Phase Transition Temperature

The phase transition temperature of this compound is sensitive to its environment. Understanding these influences is crucial for both fundamental research and the formulation of lipid-based products.

-

Hydration: The degree of hydration of the lipid headgroups significantly affects Tm. Fully hydrated this compound has a Tm of around 41.4 °C.

-

Presence of Solutes: The inclusion of other molecules within the bilayer can alter its phase behavior. For instance, cholesterol is known to broaden or even abolish the main phase transition.[6] The presence of sugars like trehalose can also shift the transition temperature.

-

pH and Ionic Strength: Changes in the pH and ionic strength of the surrounding medium can influence the electrostatic interactions between lipid headgroups, thereby affecting the Tm.

-

Liposome Size and Curvature: The Tm of small unilamellar vesicles (SUVs) is typically slightly lower and broader than that of large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) due to the higher curvature and packing defects.

-

Substrate Support: For supported lipid bilayers, the interaction with the solid substrate (e.g., mica) can broaden the phase transition and may induce multiple transition peaks.[3]

-

Heating/Cooling Rate: The rate at which the temperature is changed during measurement can affect the observed transition temperature, a phenomenon known as thermal hysteresis.[5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method allows for the precise determination of the Tm and the enthalpy (ΔH) of the phase transition.

Sample Preparation (Liposome Formation)

-

Lipid Film Hydration: A known amount of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the Tm of this compound (e.g., 50-60 °C). This process typically results in the formation of multilamellar vesicles (MLVs).

-

(Optional) Vesicle Sizing: To obtain vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion. Extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) is a common method to produce large unilamellar vesicles (LUVs).[7]

DSC Measurement

-

Sample and Reference Loading: A precise volume of the liposome suspension (typically at a lipid concentration of 1-5 mg/mL) is loaded into a DSC sample pan.[4] An equal volume of the same buffer used for hydration is loaded into a reference pan. Both pans are hermetically sealed.

-

Instrument Setup: The DSC instrument is equilibrated at a starting temperature well below the pre-transition, for example, 20-25 °C.[2]

-

Temperature Scan: The sample and reference pans are heated at a constant rate, typically between 0.5 to 2 °C/min.[8] A common scanning range for this compound is from 20 °C to 60 °C to encompass both the pre-transition and the main transition.[2][4]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting plot is a thermogram.

Data Analysis

-

Thermogram Interpretation: The thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition.

-

Determination of Tm: The Tm is determined as the temperature at the maximum of the main endothermic peak.

-

Enthalpy Calculation (ΔH): The enthalpy of the transition is calculated by integrating the area under the transition peak. This value is then normalized by the amount of lipid in the sample.

Visualizations

This compound Phase Transitions

Caption: Thermotropic phase transitions of this compound upon heating.

Experimental Workflow for DSC Analysis

Caption: Workflow for determining this compound phase transition via DSC.

References

- 1. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]

- 2. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of this compound liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomemphys.nat.fau.de [biomemphys.nat.fau.de]

- 6. tainstruments.com [tainstruments.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. Phase Transitions and Structural Changes in this compound Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Core Physical Properties of DPPC Lipid Bilayers

An In-depth Technical Guide to the Physical Properties of DPPC Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound) lipid bilayers, a widely used model system in membrane research and drug delivery development. The data presented is collated from various experimental and computational studies, offering a detailed quantitative summary and the methodologies used to obtain these values.

The physical state and properties of a this compound bilayer are highly dependent on temperature, transitioning between a tightly packed gel phase (Lβ') and a more fluid liquid crystalline phase (Lα). This phase behavior is central to its application as a model membrane.

Quantitative Data Summary

The following tables summarize the key physical parameters of this compound bilayers.

| Property | Value | Temperature (°C) | Experimental/Computational Method |

| Main Phase Transition Temperature (Tm) | ~41 °C | N/A | Differential Scanning Calorimetry (DSC) |

| 314 K (41 °C) | N/A | Theoretical Model | |

| ~315 K (42 °C) | N/A | Molecular Dynamics (MD) Simulations | |

| Area per Lipid (APL) - Gel Phase (Lβ') | ~0.46 nm² | < Tm | X-ray Diffraction |

| ~0.465 nm² | < Tm | Coarse-Grained (CG) MD Simulations | |

| Area per Lipid (APL) - Liquid Crystalline Phase (Lα) | 0.609 nm² | 323 K (50 °C) | MD Simulations (CHARMM force field) |

| ~0.61 nm² | 323 K (50 °C) | MD Simulations (Berger united-atom force field) | |

| 0.64 nm² | > Tm | Experimental Determination | |

| 0.65 ± 0.01 nm² | 350 K (77 °C) | MD Simulations | |

| Bilayer Thickness - Gel Phase (Lβ') | 4.00 ± 0.01 nm | < Tm | MD Simulations (DPPE, similar saturated lipid) |

| Bilayer Thickness - Liquid Crystalline Phase (Lα) | 3.43 ± 0.01 nm | 350 K (77 °C) | MD Simulations |

| 3.8 nm | 323 K (50 °C) | MD Simulations (Berger united-atom force field) | |

| 3.9 nm | 323 K (50 °C) | Experimental | |

| 4.1 nm | 323 K (50 °C) | MD Simulations (CHARMM force field) | |

| Bending Rigidity (Kc) | (5.0 ± 3.3) × 10-20 J | 295 K (22 °C) | Flicker Noise Spectroscopy (Averaged-Based Approach) |

| (5.3 ± 3.0) × 10-20 J | 295 K (22 °C) | Flicker Noise Spectroscopy (Statistical Approach) | |

| 4.28 × 10-20 J | 295 K (22 °C) | MD Simulations | |

| 2.08 × 10-19 J | 320 K (47 °C) | Spin Echo Spectroscopy | |

| 2.03 × 10-19 J | 293 K (20 °C) | Atomic Force Microscopy (AFM) on supported bilayer | |

| 1.55 × 10-18 J | 293 K (20 °C) | Atomic Force Microscopy (AFM) on vesicle system | |

| Lateral Diffusion Coefficient (D) | 14.2 ± 1.2 × 10-12 m²/s | 60 °C | Deuterium NMR |

| Decreases with increasing cholesterol concentration | > Tm | Molecular Dynamics Simulations |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the thermotropic phase behavior of lipid bilayers.[1][2]

Objective: To measure the heat flow associated with the phase transitions of this compound vesicles.

Materials:

-

This compound powder

-

Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)

-

DSC instrument with sample and reference pans

Protocol:

-

Liposome Preparation:

-

Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size or sonication.

-

-

Sample Preparation for DSC:

-

Accurately weigh a specific amount of the liposome suspension into a DSC sample pan.

-

Prepare a reference pan containing the same volume of buffer.

-

Hermetically seal both pans.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature below the expected pre-transition.

-

Scan the temperature at a controlled rate (e.g., 1-5 °C/min) through the temperature range of interest, encompassing both the pre-transition and the main phase transition.

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Perform multiple heating and cooling scans to check for reversibility.[3]

-

-

Data Analysis:

-

The resulting thermogram will show endothermic peaks corresponding to the pre-transition (Lβ' to Pβ') and the main phase transition (Pβ' to Lα).

-

The temperature at the peak maximum is taken as the transition temperature (Tm).

-

The area under the peak is integrated to determine the enthalpy change (ΔH) of the transition.

-

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of lipid bilayers, such as thickness and area per lipid.[4][5][6]

Objective: To obtain the electron density profile of a this compound bilayer to determine its structural parameters.

Materials:

-

This compound liposome suspension (as prepared for DSC)

-

SAXS instrument with a high-intensity X-ray source and a 2D detector

Protocol:

-

Sample Preparation:

-

The liposome suspension is loaded into a temperature-controlled sample holder, typically a thin-walled quartz capillary.

-

-

Data Acquisition:

-

The sample is exposed to a collimated X-ray beam.

-

The scattered X-rays are collected on a 2D detector over a range of scattering angles (typically represented by the scattering vector, q).

-

Scattering data is also collected for the buffer alone for background subtraction.

-

Measurements are performed at different temperatures to study the structure in different phases.

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity versus q.

-

The buffer scattering is subtracted from the sample scattering.

-

For multilamellar vesicles (MLVs), the data will show a series of Bragg peaks, from which the lamellar repeat distance (d-spacing) can be calculated.

-

The form factor of the bilayer can be analyzed to obtain the electron density profile perpendicular to the bilayer plane.[7]

-

From the electron density profile, key structural parameters such as the bilayer thickness (hydrocarbon thickness, headgroup-to-headgroup distance) and the area per lipid can be determined using appropriate models.[5]

-

Neutron Scattering

Neutron scattering techniques, including Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE), provide complementary information to X-ray scattering, particularly regarding the dynamics and structure of hydrogen-containing components.[8][9][10]

Objective: To determine the structure and dynamics of this compound bilayers, often with a focus on specific components through isotopic labeling.

Materials:

-

This compound (potentially deuterated at specific positions)

-

D₂O or H₂O-based buffers

-

Neutron scattering facility (SANS or NSE instrument)

Protocol:

-

Sample Preparation (Contrast Variation):

-

Prepare liposomes as described previously. A key advantage of neutron scattering is the ability to use contrast variation by preparing samples with deuterated lipids and/or using D₂O-based buffers. This allows for the highlighting or masking of specific parts of the bilayer.[10]

-

-

Data Acquisition (SANS):

-

The sample is placed in a temperature-controlled holder in the neutron beam.

-

The scattered neutrons are detected, and the data is processed similarly to SAXS to obtain a 1D scattering profile.

-

-

Data Acquisition (NSE):

-

NSE measures the change in velocity of neutrons upon scattering, providing information about the dynamics of the sample on the nanosecond timescale.[10] This is particularly useful for studying membrane fluctuations and bending rigidity.

-

-

Data Analysis:

-

SANS data is analyzed using models similar to those for SAXS to determine structural parameters. The use of contrast variation can provide more detailed information about the location of water and different parts of the lipid molecule.

-

NSE data is analyzed to determine the intermediate scattering function, from which dynamic parameters like the bending rigidity can be extracted.

-

Visualizations

This compound Bilayer Phase Transitions

Caption: Phase transitions of a fully hydrated this compound lipid bilayer as a function of temperature.

Experimental Workflow for DSC Analysis of Liposomes

Caption: A typical experimental workflow for analyzing the phase transitions of this compound liposomes using DSC.

References

- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ucm.es [ucm.es]

- 4. xenocs.com [xenocs.com]

- 5. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solvation.de [solvation.de]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.aps.org [journals.aps.org]

- 9. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

The Amphipathic Architect: A Technical Guide to the Structure of Dipalmitoylphosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) is a ubiquitous phospholipid, a cornerstone of biological membranes, and a critical component in various physiological processes. Its unique amphipathic structure, comprising a hydrophilic head and two hydrophobic tails, dictates its self-assembly into bilayers, forming the fundamental framework of cellular and liposomal membranes. This in-depth technical guide provides a comprehensive analysis of the molecular structure of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations to support researchers, scientists, and drug development professionals in their understanding and application of this vital molecule.

Core Molecular Structure

This compound is a glycerophospholipid with the chemical formula C40H80NO8P and a molecular weight of 734.053 g/mol .[1] Its structure is characterized by a central glycerol backbone to which a phosphate group, a choline head group, and two saturated palmitic acid tails are attached.

The Hydrophilic Head: The polar head group consists of the phosphate group and the positively charged choline group, rendering this region of the molecule water-soluble.[2] This hydrophilic nature allows this compound to interact favorably with aqueous environments.

The Hydrophobic Tails: The two nonpolar tails are composed of 16-carbon saturated fatty acids, specifically palmitic acid.[1] These long hydrocarbon chains are water-insoluble and are responsible for the lipid's tendency to self-assemble and form the core of lipid bilayers, minimizing their contact with water.[1]

This dual characteristic, known as amphipathicity, is the driving force behind the formation of micelles, monolayers, bilayers, and liposomes when this compound is in the presence of a polar solvent.[1]

Quantitative Molecular Geometry

The precise arrangement of atoms within the this compound molecule is critical to its function and the physical properties of the membranes it forms. While the molecule exhibits conformational flexibility, computational and experimental studies have provided insights into its average bond lengths, bond angles, and torsional angles.

| Parameter | Atoms Involved | Value |

| Bond Lengths | ||

| C-C (aliphatic) | Carbon - Carbon | ~1.54 Å |

| C-H (aliphatic) | Carbon - Hydrogen | ~1.09 Å |

| C=O (ester) | Carbon - Oxygen | ~1.21 Å |

| C-O (ester) | Carbon - Oxygen | ~1.34 Å |

| P-O (phosphate) | Phosphorus - Oxygen | ~1.60 Å |

| P=O (phosphate) | Phosphorus - Oxygen | ~1.48 Å |

| C-N (choline) | Carbon - Nitrogen | ~1.50 Å |

| Bond Angles | ||

| C-C-C (aliphatic) | Carbon - Carbon - Carbon | ~112° |

| O-C=O (ester) | Oxygen - Carbon - Oxygen | ~125° |

| C-O-P (phosphate) | Carbon - Oxygen - Phosphorus | ~118° |

| O-P-O (phosphate) | Oxygen - Phosphorus - Oxygen | ~109.5° |

| Torsional Angles | ||

| α1 (O11-P-O12-C1) | Headgroup | Variable |

| α2 (P-O12-C1-C2) | Headgroup | Variable |

| α3 (O12-C1-C2-N) | Headgroup | Variable |

| β1 (C1-C2-O21-C21) | Glycerol Backbone | Variable |

| β2 (C2-C3-O31-C31) | Glycerol Backbone | Variable |

| γ (C-C-C-C) | Acyl Chains | ~180° (trans) in gel phase |

Note: The values presented are approximate and can vary depending on the conformational state and environment of the molecule. Torsional angles of the headgroup are particularly variable, allowing for significant flexibility.

Physicochemical Properties

The collective behavior of this compound molecules in aggregates, such as bilayers, gives rise to distinct physicochemical properties, most notably its phase transitions.

| Property | Value |

| Main Phase Transition Temperature (Tm) | ~41.3 °C |

| Pre-transition Temperature (Tp) | ~35 °C |

| Gel Phase (Lβ') | Below Tm, acyl chains are tightly packed and ordered. |

| Liquid Crystalline Phase (Lα) | Above Tm, acyl chains are disordered and fluid. |

The main phase transition from the gel to the liquid crystalline state is a critical parameter influencing membrane fluidity and is a key consideration in drug delivery systems utilizing liposomes.[1][3]

Experimental Protocols for Structural and Physical Characterization

A variety of experimental techniques are employed to elucidate the structure and properties of this compound.

X-Ray Crystallography and Diffraction

X-ray crystallography and diffraction are powerful techniques for determining the three-dimensional structure of molecules and the organization of lipid bilayers.

Methodology for X-Ray Diffraction of this compound Bilayers:

-

Sample Preparation:

-

Oriented Multilayers: A solution of this compound in an organic solvent (e.g., chloroform/methanol) is deposited onto a flat substrate (e.g., a silicon wafer or glass slide). The solvent is slowly evaporated under a controlled atmosphere to allow the lipids to self-assemble into ordered, stacked bilayers.

-

Liposome Dispersions: For powder diffraction, this compound is hydrated in a buffer solution to form multilamellar vesicles (MLVs). The resulting suspension is then sealed in a capillary tube.

-

-

Data Collection: The prepared sample is placed in an X-ray beam. The scattered X-rays are detected, producing a diffraction pattern. For oriented samples, the angle of incidence of the X-ray beam relative to the bilayer normal is varied.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed.

-

Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance (d-spacing) of the bilayers.

-

Wide-angle X-ray scattering (WAXS) reveals information about the packing of the acyl chains within the bilayer.

-

-

Electron Density Profile Calculation: For oriented multilayers, the intensities of the Bragg peaks can be used to calculate the one-dimensional electron density profile along the axis perpendicular to the bilayer plane, providing detailed information about the location of the headgroups and tails.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a versatile tool for obtaining atomic-level information about the structure and dynamics of this compound in a membrane environment.

Methodology for Solid-State NMR of this compound:

-

Sample Preparation:

-

Liposome Preparation: this compound is dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is hydrated with a buffer (often containing D₂O for deuterium NMR) to form multilamellar vesicles (MLVs).

-

Isotopic Labeling (Optional): For specific structural studies, this compound can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N, ²H) at specific positions.

-

-

NMR Experiment: The sample is packed into an NMR rotor and spun at the magic angle (54.7°). Various solid-state NMR experiments can be performed:

-

¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS): Provides information on the different carbon environments within the this compound molecule.

-

²H (Deuterium) NMR: Used to study the order and dynamics of the acyl chains. The quadrupolar splitting of the deuterium spectrum is directly related to the order parameter of the C-D bond.

-

³¹P NMR: Provides information on the structure and dynamics of the phosphate group in the headgroup region.

-

-

Data Analysis: The resulting NMR spectra are analyzed to extract information on chemical shifts, peak intensities, and line shapes, which are then used to deduce structural and dynamic parameters.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique used to study the thermotropic phase behavior of this compound.

Methodology for DSC of this compound Liposomes:

-

Liposome Preparation: A known concentration of this compound is hydrated in a buffer solution to form a liposome suspension.

-

Sample Loading: A small, precise volume of the liposome suspension is hermetically sealed into an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

-

Thermal Scan: The sample and reference pans are heated and cooled at a constant rate over a defined temperature range that encompasses the phase transitions of this compound. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature.

-

Phase Transition Temperatures (Tm, Tp): The temperatures at which endothermic peaks occur correspond to the phase transitions.

-

Enthalpy of Transition (ΔH): The area under the transition peak is integrated to determine the enthalpy change associated with the phase transition, which provides information about the cooperativity of the transition.

-

The Role of this compound in Lipid Raft Signaling

This compound, with its saturated acyl chains, is a key component of lipid rafts. These are specialized, dynamic microdomains within the cell membrane enriched in cholesterol, sphingolipids, and certain proteins. Lipid rafts serve as platforms for signal transduction.

This compound and Toll-Like Receptor 4 (TLR4) Signaling

A well-characterized example of lipid raft-mediated signaling is the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Workflow for Studying this compound's Role in TLR4 Signaling:

Conclusion

The molecular structure of dipalmitoylphosphatidylcholine is fundamental to its biological and pharmaceutical relevance. A thorough understanding of its quantitative geometry, physicochemical properties, and interactions within complex environments like lipid rafts is essential for researchers in the life sciences and drug development. The experimental protocols and visualizations provided in this guide offer a robust framework for the continued investigation and application of this critical phospholipid.

References

DPPC headgroup and tail interactions

An In-depth Technical Guide to Dipalmitoylphosphatidylcholine (DPPC) Headgroup and Tail Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitoylphosphatidylcholine (this compound) is a ubiquitous saturated phospholipid that serves as a primary component of many biological membranes and is a cornerstone of model membrane research and drug delivery systems. A thorough understanding of the intricate interplay between its hydrophilic headgroup and hydrophobic acyl tails is paramount for predicting and manipulating membrane behavior. This technical guide provides a comprehensive overview of the fundamental interactions governing the structure and dynamics of this compound bilayers, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction

The biophysical properties of this compound membranes are dictated by a delicate balance of forces. The zwitterionic phosphocholine headgroup engages in complex electrostatic and hydrogen bonding interactions with neighboring lipids and the surrounding aqueous environment. Concurrently, the two saturated palmitoyl tails interact through van der Waals forces, driving the packing and ordering of the hydrophobic core. The temperature-dependent nature of these interactions gives rise to distinct phase behaviors, which profoundly influence membrane fluidity, permeability, and protein function.

This compound Headgroup Interactions

The this compound headgroup consists of a negatively charged phosphate group and a positively charged choline group, making it a zwitterion at physiological pH.[1] This charge distribution facilitates a network of intermolecular interactions:

-

Electrostatic Interactions: The positively charged choline and negatively charged phosphate groups of adjacent this compound molecules can form relatively stable charge pairs, linking a significant fraction of phospholipids within the membrane.[1]

-

Hydration and Hydrogen Bonding: Water molecules play a crucial role in mediating interactions between headgroups. They form hydrogen-bonded "water bridges" between the phosphate and carbonyl groups of neighboring this compound molecules.[1] These interactions contribute to the stability of the bilayer interface. Molecular dynamics simulations have shown that the amine groups of neighboring lipids can also strongly interact with the phosphate and carbonyl groups through inter- and intramolecular hydrogen bonds.[2]

This compound Tail Interactions and Lipid Packing

The two 16-carbon saturated palmitoyl chains of this compound are the primary determinants of the bilayer's hydrophobic core structure. The interactions between these tails are dominated by van der Waals forces.

-

Chain Ordering: At low temperatures, in the gel phase, the acyl chains are in a highly ordered, all-trans conformation, leading to tight packing. As the temperature increases, the chains undergo a transition to a more disordered, gauche-rich state in the liquid-crystalline phase.

-

Lipid Packing and Area Per Lipid: The packing density of the lipid tails is a critical parameter. In the gel phase, the area per lipid is smaller due to the tight packing of the ordered chains. Conversely, in the fluid phase, the increased disorder leads to a larger area per lipid.

Phase Behavior of this compound Bilayers

This compound bilayers exhibit distinct thermotropic phase transitions, which can be characterized by changes in their structural and thermodynamic properties.

-

Subtransition (Lc' → Lβ'): This transition occurs at lower temperatures and is characterized by the onset of hydrocarbon chain rotation.[3]

-

Pretransition (Lβ' → Pβ'): In this phase, the bilayer exhibits a "rippled" morphology. This transition is observed at approximately 35.5°C in multilamellar vesicles.[4]

-

Main Phase Transition (Pβ' → Lα): This is the primary gel-to-liquid crystalline phase transition, occurring at approximately 41°C.[5][6] This transition is highly cooperative and involves the melting of the acyl chains, leading to a significant increase in membrane fluidity and permeability.[7]

The following diagram illustrates the temperature-induced phase transitions of a this compound bilayer.

References

- 1. Charge pairing of headgroups in phosphatidylcholine membranes: A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Simulation Study of Structural and Dynamic Properties of Mixed this compound/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-NMR study of the three low temperature phases of this compound-water systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. Phase Transitions and Structural Changes in this compound Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dipalmitoylphosphatidylcholine (DPPC) in Lung Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Executive Summary

Lung surfactant is a complex and critical mixture of lipids and proteins that lines the alveolar epithelium, preventing alveolar collapse at the end of expiration by reducing surface tension at the air-liquid interface. At the heart of this function lies dipalmitoylphosphatidylcholine (DPPC), the most abundant single molecular component of surfactant. This technical guide provides an in-depth exploration of the multifaceted role of this compound in lung surfactant, detailing its biophysical properties, interactions with other surfactant components, and the cellular mechanisms governing its synthesis and secretion. This document synthesizes key quantitative data, outlines experimental protocols for studying surfactant function, and provides visual representations of critical pathways to serve as a comprehensive resource for researchers in pulmonology and drug development.

The Biophysical Preeminence of this compound in Surface Tension Reduction

Pulmonary surfactant is a sophisticated lipo-protein complex, and its remarkable ability to lower surface tension to near-zero values (<1 mN/m) is primarily attributed to the unique properties of this compound.[1] Comprising approximately 40% of the total surfactant phospholipid content, this compound is a disaturated phospholipid, a feature that is central to its function.[2]

Molecular Structure and Amphipathic Nature

This compound is a glycerophospholipid with a hydrophilic choline phosphate head group and two saturated 16-carbon palmitic acid tails. This amphipathic structure dictates its orientation at the air-water interface, with the polar head groups interacting with the aqueous hypophase and the hydrophobic tails directed towards the air.

The "Squeeze-Out" Hypothesis and Monolayer Stability

During exhalation, the alveolar surface area decreases, compressing the surfactant film. The high concentration of saturated this compound molecules allows for tight packing into a quasi-crystalline, ordered state.[2] This dense packing is essential for achieving the extremely low surface tensions required to prevent alveolar collapse. According to the "squeeze-out" model, upon compression, the more fluid, unsaturated phospholipids and cholesterol are selectively excluded from the monolayer into a surface-associated reservoir, leaving a this compound-enriched film at the interface.[3][4] This this compound-rich monolayer can withstand high surface pressures without collapsing.

Quantitative Analysis of this compound's Impact on Surface Tension

The contribution of this compound to the surface activity of lung surfactant has been quantified through various in vitro studies. The following tables summarize key findings on the surface tension of this compound-containing systems.

| Surfactant Composition | Minimum Surface Tension (mN/m) | Experimental Method | Reference |

| Pure this compound | ~0-1 | Langmuir-Blodgett Trough | [3] |

| This compound/Egg PC/Egg PG (40:50:10) + 1.3% SP-B/C | < 1 | Oscillating Bubble | [1] |

| This compound/Egg PC/Egg PG (60:30:10) + 1.3% SP-B/C | < 1 | Oscillating Bubble | [1] |

| This compound/Egg PC/Egg PG (80:10:10) + 1.3% SP-B/C | < 1 | Oscillating Bubble | [1] |

| Calf Lung Surfactant Extract (CLSE) | < 1 | Oscillating Bubble | [1] |

Table 1: Minimum Surface Tension of this compound-Containing Surfactant Models. This table highlights that while pure this compound can achieve near-zero surface tension, the presence of other lipids and surfactant proteins is crucial for the dynamic properties of surfactant.

| Surfactant Preparation | This compound Content (% of total phospholipids) | Equilibrium Surface Tension (mN/m) | Reference |

| Survanta | 70% | ~25 | [5] |

| Curosurf | 47% | ~24 | [5] |

| Infasurf | 43% | ~23 | [5] |

| Alveofact | 32% | ~25 | [5] |

Table 2: this compound Content and Equilibrium Surface Tension of Clinical Surfactants. This table illustrates the variation in this compound content among different clinical surfactant preparations and their ability to lower surface tension to equilibrium values.

Synergistic Interactions with Other Surfactant Components

While this compound is the primary surface tension-reducing agent, its function is critically dependent on its interaction with other surfactant lipids and proteins.

Role of Unsaturated Phospholipids and Cholesterol

Unsaturated phospholipids, such as palmitoyl-oleoyl-phosphatidylcholine (POPC), and cholesterol are essential for the fluidity of the surfactant film. This fluidity is necessary for the rapid adsorption of surfactant from the subphase to the air-liquid interface during inspiration and for the respreading of the surfactant film.[6]

Essential Contributions of Surfactant Proteins SP-B and SP-C

The hydrophobic surfactant proteins SP-B and SP-C are indispensable for normal surfactant function. They facilitate the adsorption and spreading of phospholipids, including this compound, at the interface.[7][8] SP-B and SP-C are also believed to play a role in the formation and stability of the surface-associated surfactant reservoir.[9]

Cellular and Molecular Regulation of this compound Homeostasis

The synthesis, secretion, and recycling of this compound are tightly regulated processes occurring primarily in alveolar type II (ATII) cells.

This compound Synthesis Pathways

This compound is synthesized in the endoplasmic reticulum of ATII cells through two main pathways: the de novo pathway and the remodeling pathway.[1]

-

De Novo Pathway: This pathway involves the synthesis of phosphatidylcholine from CDP-choline and diacylglycerol. The rate-limiting enzyme in this pathway is choline-phosphate cytidylyltransferase (CCT).[10]

-

Remodeling Pathway: This is the major pathway for this compound synthesis. It involves the deacylation of an unsaturated phosphatidylcholine at the sn-2 position by a phospholipase A2, followed by the reacylation with a palmitoyl group by lysophosphatidylcholine acyltransferase 1 (LPCAT1).[1][11]

The expression of genes involved in lipid synthesis is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[6]

Secretion and Recycling

Following synthesis, this compound and other surfactant components are assembled into specialized secretory organelles called lamellar bodies. Upon stimulation, such as lung inflation, lamellar bodies fuse with the apical membrane of ATII cells and release their contents into the alveolar space. A significant portion of secreted surfactant is taken back up by ATII cells for degradation and reutilization, a process known as recycling.[2]

Experimental Protocols for Surfactant Biophysical Analysis

The study of lung surfactant function relies on specialized biophysical techniques to measure surface tension and other interfacial properties.

Langmuir-Blodgett Trough

Principle: A Langmuir-Blodgett trough is used to form and compress a monolayer of surfactant at an air-water interface, allowing for the measurement of surface pressure as a function of surface area (π-A isotherm).

Methodology:

-

Trough Preparation: The trough is meticulously cleaned and filled with a subphase, typically a buffered saline solution, maintained at a physiological temperature (37°C).

-

Monolayer Formation: The surfactant sample, dissolved in a volatile organic solvent (e.g., chloroform/methanol), is carefully spread onto the subphase surface. The solvent evaporates, leaving a phospholipid monolayer.

-

Compression-Expansion Cycles: Movable barriers compress and expand the monolayer at a controlled rate, simulating the breathing cycle.

-

Surface Pressure Measurement: A Wilhelmy plate or other sensitive pressure sensor measures the surface pressure (the reduction in surface tension from that of the pure subphase) continuously during the cycles.

-

Data Analysis: The resulting π-A isotherm provides information on the phase behavior of the monolayer, its compressibility, and its ability to reach and maintain low surface tensions.

Captive Bubble Surfactometry

Principle: This technique measures the surface tension of a bubble of air in a surfactant suspension, allowing for the study of surfactant adsorption and dynamic surface tension under more physiologically relevant conditions.

Methodology:

-

Chamber Setup: A small, temperature-controlled chamber is filled with the surfactant suspension.

-

Bubble Formation: A bubble of air is introduced into the chamber and brought into contact with a hydrophilic agarose ceiling, creating a "captive bubble."[11]

-

Adsorption: The change in surface tension is monitored over time as surfactant molecules adsorb to the bubble's surface.

-

Dynamic Cycling: The bubble volume is oscillated to simulate breathing, and the corresponding changes in surface tension are recorded.

-

Image Analysis: The shape of the bubble is continuously monitored by a camera. Sophisticated image analysis software (Axisymmetric Drop Shape Analysis - ADSA) is used to calculate the surface tension from the bubble's dimensions.[11]

Clinical Significance and Therapeutic Implications

A deficiency in functional lung surfactant, often due to insufficient this compound, is the primary cause of Neonatal Respiratory Distress Syndrome (NRDS) in premature infants. Surfactant replacement therapy, using animal-derived or synthetic surfactants containing this compound, is a life-saving intervention for these infants. Understanding the precise role of this compound and its interactions is crucial for the development of more effective and targeted surfactant therapies for NRDS and other pulmonary diseases, such as Acute Respiratory Distress Syndrome (ARDS).

Conclusion

Dipalmitoylphosphatidylcholine is the cornerstone of lung surfactant's surface tension-reducing properties. Its unique ability to form a highly ordered and stable monolayer at the alveolar interface is fundamental to the mechanics of breathing. However, the function of this compound is intricately linked to a synergistic interplay with other surfactant lipids and proteins. A thorough understanding of the biophysical principles, cellular regulation, and experimental methodologies related to this compound is paramount for advancing our knowledge of lung physiology and for the development of novel therapeutic strategies for respiratory diseases. This guide provides a foundational resource for professionals dedicated to this critical area of research.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Role of SREBP Network in Surfactant Lipid Homeostasis and Lung Maturation - Yan Xu [grantome.com]

- 8. Mechanism of Lamellar Body Formation by Lung Surfactant Protein B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Dipalmitoyl-phosphatidylcholine biosynthesis is induced by non-injurious mechanical stretch in a model of alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Self-Assembly of DPPC in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in aqueous solutions. It delves into the fundamental principles governing the formation of various supramolecular structures, presents key quantitative data, and offers detailed experimental protocols for the preparation and characterization of this compound assemblies.

Introduction to this compound and Self-Assembly

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound) is a saturated phospholipid that serves as a major constituent of biological membranes, particularly in lung surfactant. Its amphiphilic nature, characterized by a hydrophilic phosphocholine head group and two hydrophobic palmitoyl tails, drives its spontaneous self-assembly in aqueous environments. This process is primarily governed by the hydrophobic effect, which minimizes the energetically unfavorable interactions between the hydrophobic tails and water molecules, leading to the formation of ordered structures such as bilayers, vesicles (liposomes), and monolayers. The resulting structures are of significant interest in various fields, including biophysics, materials science, and drug delivery, owing to their ability to mimic cellular membranes and encapsulate therapeutic agents.

The self-assembly of this compound is a complex process influenced by several factors, including temperature, concentration, and the presence of other molecules. Understanding and controlling these factors are crucial for designing and fabricating this compound-based systems with desired properties for specific applications.

Thermodynamics and Structures of this compound Assemblies

The self-assembly of this compound into ordered structures is a thermodynamically favorable process. The primary driving force is the increase in entropy of the surrounding water molecules, which are released from the ordered "cages" they form around the hydrophobic lipid tails. This entropic gain outweighs the enthalpic cost of restricting the lipid molecules into an ordered assembly.

In aqueous solutions, this compound molecules predominantly self-assemble into bilayer sheets, which can close upon themselves to form vesicles. These vesicles can be either multilamellar (MLVs), consisting of several concentric lipid bilayers, or unilamellar, with a single lipid bilayer enclosing an aqueous core. Unilamellar vesicles are further classified by size into small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and giant unilamellar vesicles (GUVs).

A key characteristic of this compound bilayers is their thermotropic phase behavior. They exhibit a well-defined main phase transition from a tightly packed, ordered gel phase (Lβ') to a more fluid, disordered liquid crystalline phase (Lα) at a specific temperature known as the main transition temperature (Tm). This transition is accompanied by changes in the bilayer's physical properties, including its thickness, area per lipid, and permeability.

Quantitative Data on this compound Self-Assembly

The following tables summarize key quantitative data related to the self-assembly and physical properties of this compound in aqueous solutions.

| Parameter | Value | Conditions | Reference(s) |

| Main Transition Temperature (Tm) | 41-42 °C | Fully hydrated this compound bilayers | [1][2] |

| Pre-transition Temperature (Tp) | ~35-36 °C | Fully hydrated this compound bilayers | [1][2] |

| Enthalpy of Main Transition (ΔHm) | 6.7 - 8.7 kcal/mol | Fully hydrated this compound bilayers | [1] |

Table 1: Thermodynamic Parameters of this compound Phase Transitions

| Preparation Method | Vesicle Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Lamellarity | Reference(s) |

| Thin-film hydration (no extrusion) | MLV | >1000 | High | Multilamellar | |

| Thin-film hydration + Extrusion (100 nm filter) | LUV | 100 - 120 | < 0.2 | Primarily unilamellar | |

| Sonication | SUV | 20 - 50 | Moderate | Unilamellar |

Table 2: Typical Size and Lamellarity of this compound Vesicles Prepared by Different Methods

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound vesicles.

Preparation of this compound Vesicles by the Thin-Film Hydration Method

This is a common and straightforward method for preparing liposomes.

Materials:

-

This compound powder

-

Chloroform or a 2:1 (v/v) chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Vacuum pump

-

Extruder with polycarbonate membranes (optional, for size homogenization)

Protocol:

-

Lipid Dissolution: Dissolve a known amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL of organic solvent.

-

Film Formation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be set above the Tm of this compound (e.g., 45-50 °C) to ensure a uniform lipid film. Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.

-

Hydration: Add the aqueous hydration buffer, pre-heated to a temperature above the Tm of this compound (e.g., 50-60 °C), to the flask. The volume of the buffer will determine the final lipid concentration.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film in the buffer. This process typically results in the formation of multilamellar vesicles (MLVs).

-

(Optional) Size Reduction and Homogenization: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion. For extrusion, the suspension is repeatedly passed through polycarbonate membranes of a specific pore size (e.g., 100 nm) using an extruder device. This process should also be performed at a temperature above the Tm.

Characterization of this compound Vesicles

DSC is used to determine the thermotropic phase behavior of the this compound vesicles, including the main transition temperature (Tm) and the enthalpy of the transition (ΔH).

Protocol:

-

Sample Preparation: Prepare a this compound vesicle suspension at a known concentration (e.g., 1-5 mg/mL) in the desired buffer.

-

DSC Measurement:

-

Load a precise volume of the vesicle suspension into an aluminum DSC pan.

-

Use the same buffer as a reference in another pan.

-

Place both pans in the DSC instrument.

-

Equilibrate the sample at a temperature below the expected pre-transition (e.g., 20 °C).

-

Heat the sample at a constant rate (e.g., 1-2 °C/min) to a temperature well above the main transition (e.g., 60 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The Tm is determined as the peak temperature of the main endothermic transition. The enthalpy of the transition is calculated by integrating the area under the peak.

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of vesicles in suspension.

Protocol:

-

Sample Preparation: Dilute the this compound vesicle suspension with the same buffer used for hydration to a suitable concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL). The solution should be free of dust and aggregates. Filtration through a 0.22 µm filter may be necessary if aggregates are present.

-

DLS Measurement:

-

Transfer the diluted sample to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Set the measurement parameters, including the scattering angle (commonly 90° or 173°), laser wavelength, and data acquisition time.

-

Perform multiple measurements to ensure reproducibility.

-

-

Data Analysis: The instrument's software analyzes the fluctuations in scattered light intensity to calculate the particle size distribution, providing the mean hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution.

Visualizations

This compound Self-Assembly Pathway

Caption: this compound self-assembly from monomers to vesicles.

Experimental Workflow for this compound Vesicle Preparation and Characterization

References

Critical Micelle Concentration of Dipalmitoylphosphatidylcholine (DPPC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a widely utilized phospholipid in drug delivery and membrane research. Understanding the CMC is crucial for the formulation of lipid-based drug delivery systems, as it dictates the concentration at which self-assembly into micelles occurs, influencing drug solubility, stability, and bioavailability.

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of this compound is highly sensitive to experimental conditions such as temperature, pH, and the ionic strength of the medium. The values reported in the literature can vary significantly, underscoring the importance of considering the specific context of the measurement.

| CMC Value | Temperature (°C) | Medium | Method of Determination | Reference(s) |

| 0.46 nM (4.6 x 10⁻¹⁰ M) | 20 | Water | Not specified | [1] |

| 1.36 µM (1.36 x 10⁻⁶ M) | Not specified | Phosphate-Buffered Saline (PBS) | Pyrene Fluorescence Spectroscopy |

Note: The dramatic difference in CMC between water and PBS highlights the significant impact of ionic strength on the self-assembly of this compound.

Factors Influencing the Critical Micelle Concentration of this compound

Several physicochemical factors can influence the CMC of this compound. A fundamental understanding of these factors is essential for the rational design and optimization of this compound-based formulations.

-

Temperature: The relationship between temperature and the CMC of many surfactants is not linear and often exhibits a U-shaped curve. Initially, an increase in temperature can decrease the CMC by increasing the entropy of the system, which favors micellization. However, further increases in temperature can disrupt the structured water molecules surrounding the hydrophobic tails, making micellization less favorable and thus increasing the CMC. For this compound, its phase transition temperature (Tm) of approximately 41°C also plays a critical role in its aggregation behavior.

-

Ionic Strength: The presence of electrolytes in the solution, such as in Phosphate-Buffered Saline (PBS), has a profound effect on the CMC of zwitterionic lipids like this compound. The ions in the buffer can shield the electrostatic repulsions between the phosphocholine headgroups, thereby reducing the energy barrier for micelle formation and leading to a lower CMC compared to that in pure water.

-

pH: The pH of the medium can influence the charge of the headgroup of some phospholipids. However, the phosphocholine headgroup of this compound is zwitterionic and maintains a net neutral charge over a wide pH range. Therefore, the effect of pH on the CMC of this compound is generally less pronounced compared to ionic lipids, although extreme pH values can lead to hydrolysis of the lipid, which would affect its self-assembly.

-

Presence of Other Molecules: The inclusion of other molecules, such as drugs or other excipients, into a this compound formulation can alter its CMC. Hydrophobic drugs may be incorporated into the hydrophobic core of the micelles, which can stabilize the micellar structure and lower the CMC. Conversely, molecules that interact with the headgroups or disrupt the packing of the lipid tails can increase the CMC.

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of this compound. The choice of method often depends on the required sensitivity, the presence of interfering substances, and the available instrumentation.

Fluorescence Spectroscopy using Pyrene as a Probe

This is a highly sensitive and widely used method for determining the CMC of lipids. Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.

Principle: In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃). A plot of the I₁/I₃ ratio versus the logarithm of the lipid concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or a chloroform/methanol mixture) at a known concentration (e.g., 10 mg/mL).

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 0.1 mM.

-

-

Sample Preparation:

-

Prepare a series of vials or a 96-well plate.

-

To each vial/well, add a small, precise volume of the pyrene stock solution to achieve a final concentration in the low micromolar range (e.g., 1-2 µM).

-

Evaporate the solvent from the pyrene solution completely under a stream of nitrogen or in a vacuum desiccator. This leaves a thin film of pyrene at the bottom of each container.

-

Prepare a series of this compound solutions of varying concentrations by serial dilution from a concentrated aqueous dispersion. The concentration range should span the expected CMC.

-

To prepare the aqueous this compound dispersion, a thin film of this compound can be created by evaporating the organic solvent from the stock solution, followed by hydration with the desired aqueous buffer (e.g., water or PBS) and sonication or extrusion to form a homogenous suspension of vesicles or micelles.

-

Add a fixed volume of each this compound dilution to the pyrene-coated vials/wells.

-

Incubate the samples, typically at a controlled temperature, to allow for the partitioning of pyrene into the lipid aggregates to reach equilibrium.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

-

Record the emission spectrum from approximately 350 nm to 450 nm.

-

Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each this compound concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The data is typically fitted to a sigmoidal (Boltzmann) function. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which the rate of change of the I₁/I₃ ratio is maximal.

-

Surface Tensiometry

This classical method is based on the principle that surfactants, like this compound, are surface-active agents that reduce the surface tension of a liquid.

Principle: As the concentration of this compound in an aqueous solution increases, the molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, further addition of this compound leads to the formation of micelles in the bulk solution. The concentration at which this occurs is the CMC, and at this point, the surface tension of the solution remains relatively constant upon further addition of the surfactant. A plot of surface tension versus the logarithm of the this compound concentration will show a distinct break, and the concentration at this breakpoint is the CMC.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, ensuring the range covers the expected CMC. It is crucial to use high-purity water or the desired buffer.

-

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring) to measure the surface tension of each this compound solution.

-

Ensure the plate or ring is meticulously cleaned before each measurement to avoid contamination.

-

Allow the system to equilibrate at a constant temperature before taking a reading, as the adsorption of lipids to the interface can be a slow process.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two lines fitted to these linear regions.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful thermodynamic technique that directly measures the heat changes associated with micelle formation.

Principle: The formation of micelles is an enthalpically driven process. When a concentrated solution of a surfactant is titrated into a dilute solution (or just the buffer), the heat of dilution is measured. Below the CMC, this heat change is relatively small. As the concentration in the cell approaches and exceeds the CMC, micelles begin to form, resulting in a significant change in the measured heat due to the enthalpy of micellization.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer at a concentration well above the expected CMC for the syringe.

-

Fill the sample cell of the calorimeter with the same buffer (or a very dilute this compound solution).

-

Degas both the syringe and cell solutions thoroughly to prevent the formation of air bubbles during the experiment.

-

-

ITC Experiment:

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of the concentrated this compound solution from the syringe into the cell while stirring.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks gives the enthalpy change per injection.

-

A plot of the enthalpy change per mole of injectant versus the total this compound concentration in the cell (a binding isotherm) is generated.

-

This plot will show a transition around the CMC. The CMC can be estimated from the midpoint of this transition. More sophisticated data analysis involves fitting the data to a micellization model to determine both the CMC and the enthalpy of micellization (ΔH_mic).

-

Conclusion

The critical micelle concentration is a fundamental parameter governing the behavior of this compound in aqueous solutions. Its strong dependence on environmental factors necessitates careful control and reporting of experimental conditions. The methods outlined in this guide provide robust approaches for the determination of the this compound CMC, enabling researchers and formulation scientists to better understand and control the self-assembly processes that are critical for the development of effective lipid-based drug delivery systems.

References

An In-depth Technical Guide to the Thermotropic Phase Behavior of DPPC Membranes

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the thermotropic phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes, a cornerstone model system in biomembrane research. Understanding these phase transitions is critical for applications ranging from fundamental biophysics to the design of lipid-based drug delivery systems.

Introduction to this compound and its Phase Behavior

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound) is a saturated phospholipid that is a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant[1]. Its structure consists of a polar phosphatidylcholine headgroup and two nonpolar, saturated 16-carbon palmitic acid tails, making it an amphipathic molecule[1][2]. This amphipathicity drives the self-assembly of this compound into bilayer structures in aqueous environments, which serve as excellent models for biological membranes[1][3].

The thermotropic phase behavior of this compound—its structural changes in response to temperature—is characterized by distinct, well-defined phase transitions. These transitions involve rearrangements of the lipid molecules, primarily concerning the order and mobility of the acyl chains[3]. The main phases observed with increasing temperature are the lamellar gel phase (Lβ'), the ripple phase (Pβ'), and the liquid crystalline phase (Lα)[4][5]. These transitions are fundamental to the physical properties of the membrane, including its fluidity, thickness, and permeability.

The Thermotropic Phases of this compound

Fully hydrated this compound membranes exhibit several distinct structural phases as a function of temperature. The primary transitions are the pre-transition and the main transition.

-

Lamellar Gel Phase (Lβ'): At temperatures below the pre-transition, this compound exists in the gel phase. In this state, the hydrocarbon acyl chains are in a highly ordered, all-trans configuration and are tightly packed[6]. The chains are tilted with respect to the bilayer normal[7]. This phase is characterized by low fluidity and greater bilayer thickness compared to the fluid phase.

-

Ripple Phase (Pβ'): Upon heating, the Lβ' phase transforms into the ripple phase at the pre-transition temperature (Tp)[5][7]. This phase is structurally unique, characterized by a periodic, wave-like undulation of the bilayer[8][9]. The exact molecular arrangement in the ripple phase is complex, but it is considered an intermediate state between the ordered gel and disordered fluid phases.

-

Liquid Crystalline Phase (Lα): The main phase transition (Tm) marks the transformation from the ripple phase to the liquid crystalline or fluid phase[10][11]. This transition involves a significant cooperative melting of the acyl chains, which change from an all-trans to a more disordered state with numerous gauche conformations[6][10]. This results in a thinner, more fluid, and more permeable membrane.

-

Sub-gel Phase (Lc): With prolonged incubation at temperatures below the pre-transition (e.g., near 0°C), this compound can form a more ordered sub-gel or crystalline (Lc) phase[4][10]. This phase is characterized by even greater packing and order of the acyl chains.

Visualization of Phase Transitions

The sequence of thermotropic phase transitions in this compound membranes upon heating can be visualized as a logical progression.

Caption: Logical flow of this compound phase changes with increasing temperature.

Quantitative Thermodynamic Data

The phase transitions of this compound are characterized by specific temperatures and enthalpy changes (ΔH), which reflect the energy required to induce the structural rearrangement. These parameters are most commonly determined using Differential Scanning Calorimetry (DSC).

| Transition | Description | Transition Temperature (T) | Enthalpy Change (ΔH) | Reference(s) |

| Pre-transition | Gel (Lβ') → Ripple (Pβ') | ~35 - 36°C | ~1.0 - 1.5 kcal/mol (4.2 - 6.3 kJ/mol) | [5][12] |

| Main Transition | Ripple (Pβ') → Liquid Crystalline (Lα) | ~41 - 42°C | ~8.4 kcal/mol (35 kJ/mol) | [6][12][13][14] |

Note: Values can vary slightly depending on the experimental conditions, such as scan rate, hydration level, and sample purity.

Experimental Protocols for Characterization

The study of this compound phase behavior relies on several key biophysical techniques. Detailed methodologies for these are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur in a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies[15][16].

Experimental Protocol:

-

Liposome Preparation:

-

Dissolve dry this compound lipid in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris) by vortexing at a temperature above the main transition temperature (Tm) of this compound (~50-60°C). This process forms multilamellar vesicles (MLVs).

-

The final lipid concentration is typically in the range of 1-5 mg/mL[12].

-

-

Sample and Reference Preparation:

-

Accurately transfer a specific volume (e.g., 20-50 µL) of the liposome suspension into a DSC sample pan.

-

Transfer an identical volume of the pure buffer into a reference pan.

-

Hermetically seal both pans.

-

-

DSC Measurement:

-

Place the sample and reference pans into the calorimeter cell.

-

Equilibrate the system at a starting temperature well below the pre-transition (e.g., 20°C).

-

Heat the sample at a constant scan rate (e.g., 0.5 - 2.0°C/min) up to a temperature well above the main transition (e.g., 60°C)[6].

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show endothermic peaks corresponding to the phase transitions.

-

The peak maximum temperature is taken as the transition temperature (Tp or Tm).

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

References

- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Dynamics of the Gel to Fluid Phase Transformation in Unilamellar this compound Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biomemphys.nat.fau.de [biomemphys.nat.fau.de]

- 7. researchgate.net [researchgate.net]

- 8. journals.aps.org [journals.aps.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Phase Transitions and Structural Changes in this compound Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of Temperature-Induced Phase Transitions in DOPC and this compound Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

The Influence of Cholesterol on Dipalmitoylphosphatidylcholine (DPPC) Bilayers: A Biophysical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between cholesterol and phospholipids is a cornerstone of membrane biophysics, profoundly influencing the structure, dynamics, and function of cellular membranes. Dipalmitoylphosphatidylcholine (DPPC) serves as a canonical model for saturated phospholipids, and its interaction with cholesterol has been extensively studied to elucidate the fundamental principles governing membrane organization. This technical guide provides a comprehensive overview of the effects of cholesterol on this compound bilayers, presenting quantitative data, detailed experimental methodologies, and visual representations of the core concepts. The insights derived from the this compound-cholesterol system are critical for understanding lipid raft formation, membrane protein function, and for the rational design of lipid-based drug delivery systems.

Cholesterol's primary role in phospholipid bilayers is that of a modulator of membrane fluidity and organization.[1][2][3] Its rigid, planar steroid ring structure and flexible hydrocarbon tail allow it to intercalate between phospholipid molecules, leading to what is famously known as the "condensing effect."[4][5][6] This guide will delve into the quantitative aspects of this phenomenon and the experimental techniques used to probe these interactions at a molecular level.

Quantitative Effects of Cholesterol on this compound Bilayer Properties

The incorporation of cholesterol into this compound bilayers induces significant, concentration-dependent changes in several key biophysical parameters. These alterations are summarized in the tables below, compiled from a variety of experimental and computational studies.

Table 1: Effect of Cholesterol on this compound Bilayer Thickness

| Cholesterol Mole Fraction (χ) | Bilayer Thickness (nm) | Method | Reference |

| 0% | 4.0 | Molecular Dynamics | [4] |

| 20% | 4.8 | Molecular Dynamics | [4] |

| 50% | ~4.8 (slight decrease from 20%) | Molecular Dynamics | [4] |

Note: Bilayer thickness is typically measured as the average distance between the phosphorus atoms in the two leaflets of the bilayer.

Table 2: Effect of Cholesterol on Area per Lipid in this compound Bilayers